molecular formula C22H24N2O B11118016 3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide

3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide

Cat. No.: B11118016
M. Wt: 332.4 g/mol
InChI Key: QKQADKAOWIAFAZ-UHFFFAOYSA-N
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Description

3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound with the molecular formula C22H24N2O. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core substituted with a methyl group at the 3-position, a pentyl group at the nitrogen atom, and a phenyl group at the 2-position, along with a carboxamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate ketone under acidic conditions to form the quinoline core. The subsequent functionalization steps include:

    N-alkylation: Introduction of the pentyl group at the nitrogen atom using pentyl bromide and a base like potassium carbonate.

    Phenylation: Introduction of the phenyl group at the 2-position using phenylboronic acid and a palladium catalyst.

    Carboxamide formation: Introduction of the carboxamide group at the 4-position using a carboxylic acid derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 5- and 8-positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted quinolines.

Scientific Research Applications

3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline core.

Mechanism of Action

The mechanism of action of 3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal functions. The compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: Known for its antimicrobial properties.

    4-phenylquinoline: Studied for its anticancer activity.

    N-pentylquinoline: Investigated for its anti-inflammatory effects.

Uniqueness

3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide stands out due to its unique combination of substituents, which confer a distinct set of biological activities. The presence of the carboxamide group at the 4-position enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. The pentyl group at the nitrogen atom improves its lipophilicity, facilitating its cellular uptake and distribution.

Properties

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H24N2O/c1-3-4-10-15-23-22(25)20-16(2)21(17-11-6-5-7-12-17)24-19-14-9-8-13-18(19)20/h5-9,11-14H,3-4,10,15H2,1-2H3,(H,23,25)

InChI Key

QKQADKAOWIAFAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C

Origin of Product

United States

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